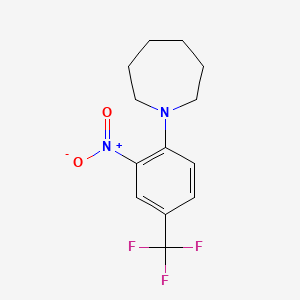
1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane
描述
1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is a heterocyclic organic compound with the molecular formula C13H12F3N2O2. It belongs to the azepane family and is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring. This compound is of interest in various fields including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)aniline to form 2-nitro-4-(trifluoromethyl)aniline, which is then subjected to a cyclization reaction with a suitable azepane precursor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane undergoes various chemical reactions including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products:
Reduction: 1-(2-Amino-4-(trifluoromethyl)phenyl)azepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
科学研究应用
1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
1-(2-Nitro-4-methylphenyl)azepane: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(2-Nitro-4-chlorophenyl)azepane: Contains a chlorine atom instead of a trifluoromethyl group.
1-(2-Nitro-4-ethylphenyl)azepane: Features an ethyl group in place of the trifluoromethyl group.
Uniqueness: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
生物活性
1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is an organic compound characterized by a seven-membered saturated azepane ring and a phenyl group substituted with both a nitro group and a trifluoromethyl group. This unique structure contributes to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C13H14F3N3O2. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions. The azepane ring adds a degree of flexibility, allowing for diverse interactions with biological targets.
Biological Activity
Research indicates that compounds with structural similarities to this compound may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have been shown to possess significant antimicrobial properties, potentially useful in treating infections.
- Anti-inflammatory Properties : The presence of the nitro group can enhance anti-inflammatory activity, as seen in related compounds that inhibit cyclooxygenase (COX) enzymes.
- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.
Anticancer Activity
A study highlighted the anticancer potential of piperidine derivatives, noting that compounds similar to this compound exhibited enhanced cytotoxicity in tumor cell models. For instance, a derivative showed better apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
Anti-inflammatory Activity
In vitro studies have demonstrated that certain derivatives possess potent anti-inflammatory effects. For example, one compound showed an inhibition rate of 93.80% compared to standard diclofenac sodium (90.21%) at a concentration of 1 mM, indicating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Dinitrophenyl)azepane | Two nitro groups on phenyl | Increased electron-withdrawing effects |
| 1-(2-Nitrophenyl)-piperidine | Piperidine ring instead of azepane | Different ring size alters reactivity |
| 1-(Trifluoromethylphenyl)azepane | Trifluoromethyl substitution without nitro | Focus on lipophilicity without additional reactivity |
| N-[2-Nitro-4-(trifluoromethyl)]aniline | Aniline derivative | Different functional group orientation |
属性
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













